molecular formula C16H14O4 B12699452 Propanoic acid, 2-(3-benzoylphenoxy)-, (2S)- CAS No. 117852-26-3

Propanoic acid, 2-(3-benzoylphenoxy)-, (2S)-

Cat. No.: B12699452
CAS No.: 117852-26-3
M. Wt: 270.28 g/mol
InChI Key: YGXYIWJVXOILPG-NSHDSACASA-N
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Description

Propanoic acid, 2-(3-benzoylphenoxy)-, (2S)- is a chemical compound with the molecular formula C16H14O4 It is a derivative of propanoic acid and contains a benzoylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanoic acid, 2-(3-benzoylphenoxy)-, (2S)- can be achieved through several methods. One common approach involves the reaction of 3-benzoylphenol with (S)-2-bromopropanoic acid under basic conditions. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Propanoic acid, 2-(3-benzoylphenoxy)-, (2S)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the benzoyl group to a benzyl group.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can react with the phenoxy group under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of benzyl derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Propanoic acid, 2-(3-benzoylphenoxy)-, (2S)- has several scientific research applications:

Mechanism of Action

The mechanism of action of propanoic acid, 2-(3-benzoylphenoxy)-, (2S)- involves its interaction with specific molecular targets. It inhibits cyclooxygenases, which are enzymes involved in the inflammatory response. Additionally, it targets matrix metalloproteinases, which play a role in tissue remodeling and cancer progression . The compound’s dual inhibition mechanism makes it a promising candidate for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-benzoylphenyl)propanohydroxamic acid
  • 2-{3-[(hydroxyimino)(phenyl)methyl]phenyl}propanoic acid

Uniqueness

Propanoic acid, 2-(3-benzoylphenoxy)-, (2S)- is unique due to its specific structural features and dual mechanism of action. Unlike other similar compounds, it combines the properties of both anti-inflammatory and anticancer agents, making it a versatile compound for various applications .

Properties

CAS No.

117852-26-3

Molecular Formula

C16H14O4

Molecular Weight

270.28 g/mol

IUPAC Name

(2S)-2-(3-benzoylphenoxy)propanoic acid

InChI

InChI=1S/C16H14O4/c1-11(16(18)19)20-14-9-5-8-13(10-14)15(17)12-6-3-2-4-7-12/h2-11H,1H3,(H,18,19)/t11-/m0/s1

InChI Key

YGXYIWJVXOILPG-NSHDSACASA-N

Isomeric SMILES

C[C@@H](C(=O)O)OC1=CC=CC(=C1)C(=O)C2=CC=CC=C2

Canonical SMILES

CC(C(=O)O)OC1=CC=CC(=C1)C(=O)C2=CC=CC=C2

Origin of Product

United States

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